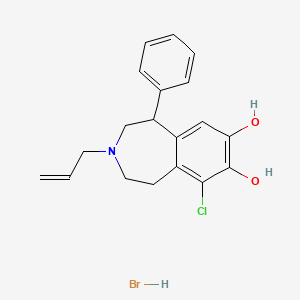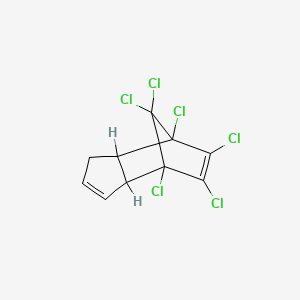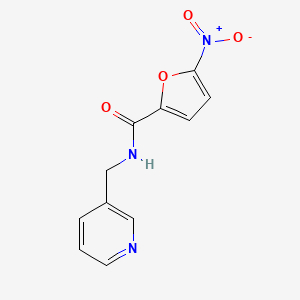
Chloro-APB-Hydrobromid
Übersicht
Beschreibung
SKF 82958 Hydrobromid ist eine synthetische organische Verbindung, die für ihre Rolle als vollständiger Agonist des Dopamin-D1-Rezeptors bekannt ist. Sie wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Auswirkungen der Aktivierung des Dopaminrezeptors zu untersuchen. Die Verbindung ist selektiv für D1-Rezeptoren gegenüber D2-Rezeptoren und es wurde gezeigt, dass sie die D1-Rezeptor-abhängige Adenylatcyclase-Aktivität in Rattenstriatalmembranen induziert .
Herstellungsmethoden
Die Synthese von SKF 82958 Hydrobromid umfasst mehrere Schritte, beginnend mit der Herstellung der Benzazepin-Kernstruktur. Die Syntheseroute umfasst typischerweise die folgenden Schritte:
Bildung des Benzazepin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer, um das Benzazepin-Ringsystem zu bilden.
Einführung von funktionellen Gruppen: Chlor- und Hydroxylgruppen werden an bestimmten Positionen am Benzazepin-Ring eingeführt.
Alkylierung: Eine Allylgruppe wird an das Stickstoffatom des Benzazepin-Rings addiert.
Hydrobromid-Salzbildung: Der letzte Schritt beinhaltet die Bildung des Hydrobromidsalzes, um die Stabilität und Löslichkeit der Verbindung zu verbessern.
Wissenschaftliche Forschungsanwendungen
SKF 82958 Hydrobromid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Neurowissenschaften: Es wird verwendet, um die Rolle von Dopamin-D1-Rezeptoren im Gehirn zu untersuchen, insbesondere in Bezug auf die motorische Kontrolle, Belohnung und Kognition.
Pharmakologie: Die Verbindung wird verwendet, um die Auswirkungen der Aktivierung des Dopaminrezeptors auf verschiedene physiologische Prozesse zu untersuchen.
Arzneimittelentwicklung: SKF 82958 Hydrobromid dient als Referenzverbindung für die Entwicklung neuer Medikamente, die auf Dopaminrezeptoren abzielen.
Wirkmechanismus
SKF 82958 Hydrobromid entfaltet seine Wirkung, indem es an Dopamin-D1-Rezeptoren bindet und diese aktiviert. Diese Aktivierung führt zur Stimulation der Adenylatcyclase, wodurch die Produktion von cyclischem Adenosinmonophosphat (cAMP) erhöht wird. Der erhöhte cAMP-Spiegel aktiviert die Proteinkinase A, die dann verschiedene Zielproteine phosphoryliert und zu Veränderungen in der Zellfunktion führt. Die Selektivität der Verbindung für D1-Rezeptoren gegenüber D2-Rezeptoren ist auf ihre spezifische Bindungsaffinität für den D1-Rezeptor-Subtyp zurückzuführen .
Wirkmechanismus
Target of Action
Chloro-APB hydrobromide, also known as SKF-82958, is a full agonist of the dopamine D1 receptor . The dopamine D1 receptor is a G protein-coupled receptor that plays a crucial role in the central nervous system, mediating the effects of the neurotransmitter dopamine .
Mode of Action
As a full agonist, SKF-82958 binds to the dopamine D1 receptor and fully activates it, even in the absence of dopamine . This activation triggers a series of intracellular events, including the stimulation of adenylate cyclase activity . Adenylate cyclase is an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger involved in many biological responses .
Biochemical Pathways
The activation of the dopamine D1 receptor by SKF-82958 leads to an increase in cAMP levels . This increase in cAMP activates protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in their activity . These changes can affect numerous biochemical pathways and have downstream effects on neuronal activity, gene expression, and other cellular processes .
Result of Action
The activation of the dopamine D1 receptor by SKF-82958 has been shown to have several effects. For instance, it can reduce the time required to emerge from propofol-induced anesthesia . It can also prevent and reverse fentanyl-induced respiratory depression, without impairing opioid analgesia . Furthermore, SKF-82958 has been found to have a cytoprotective effect in cardiomyocytes exposed to oxidative stress .
Action Environment
The action, efficacy, and stability of SKF-82958 can be influenced by various environmental factors. For example, the presence of other drugs or substances can affect its binding to the dopamine D1 receptor and its subsequent actions . Additionally, factors such as pH and temperature can impact the stability of SKF-82958 . .
Biochemische Analyse
Biochemical Properties
Chloro-APB hydrobromide plays a crucial role in biochemical reactions by interacting with D1 dopamine receptors . These receptors are proteins that are part of the dopamine system, which is involved in several functions including behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, and learning .
Cellular Effects
The effects of Chloro-APB hydrobromide on cells are primarily mediated through its action on D1 dopamine receptors. It has been used to pharmacologically stimulate D1 dopamine receptors and study its influence on locomotor response in fat mass and obesity-associated protein (FTO) deficient dopamine D1 receptor-expressing medium spiny neurons (D1 MSNs) of mice .
Molecular Mechanism
Chloro-APB hydrobromide exerts its effects at the molecular level primarily through its action as a D1 dopamine receptor agonist . As an agonist, it binds to these receptors and activates them, influencing various cellular and physiological processes .
Temporal Effects in Laboratory Settings
It is known that Chloro-APB hydrobromide is light sensitive , indicating that its stability and effectiveness may decrease over time when exposed to light.
Vorbereitungsmethoden
The synthesis of SKF 82958 hydrobromide involves several steps, starting with the preparation of the core benzazepine structure. The synthetic route typically includes the following steps:
Formation of the benzazepine core: This involves the cyclization of appropriate precursors to form the benzazepine ring system.
Introduction of functional groups: Chlorine and hydroxyl groups are introduced at specific positions on the benzazepine ring.
Allylation: An allyl group is added to the nitrogen atom of the benzazepine ring.
Hydrobromide salt formation: The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Analyse Chemischer Reaktionen
SKF 82958 Hydrobromid durchläuft verschiedene Arten von chemischen Reaktionen:
Oxidation: Die Hydroxylgruppen am Benzazepin-Ring können oxidiert werden, um Chinone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um das Chloratom zu entfernen, was zu einem dechlorierten Derivat führt.
Substitution: Das Chloratom kann durch andere funktionelle Gruppen unter Verwendung von nukleophilen Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriummethoxid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Chinone, dechlorierte Derivate und substituierte Benzazepine .
Vergleich Mit ähnlichen Verbindungen
SKF 82958 Hydrobromid ist einzigartig unter den Dopaminrezeptoragonisten aufgrund seiner hohen Selektivität für D1-Rezeptoren. Zu ähnlichen Verbindungen gehören:
SKF 81297 Hydrobromid: Ein weiterer Dopamin-D1-Rezeptoragonist mit ähnlichen Eigenschaften, aber unterschiedlichen Bindungsaffinitäten.
Chloro-APB Hydrobromid: Eine Verbindung mit ähnlicher chemischer Struktur und pharmakologischen Eigenschaften.
SKF 38393 Hydrobromid: Ein partieller Agonist von Dopamin-D1-Rezeptoren, der in ähnlichen Forschungsanwendungen verwendet wird.
Diese Verbindungen weisen strukturelle Ähnlichkeiten mit SKF 82958 Hydrobromid auf, unterscheiden sich aber in ihrer Bindungsaffinität, Selektivität und pharmakologischen Wirkung.
Eigenschaften
IUPAC Name |
9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2.BrH/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13;/h2-7,11,16,22-23H,1,8-10,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXGFAVTAAQOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017951 | |
| Record name | (+/-)-Chloro-APB hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74115-01-8 | |
| Record name | 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74115-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+/-)-Chloro-APB hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate](/img/structure/B1668722.png)





